GSK854

Description

Properties

IUPAC Name |

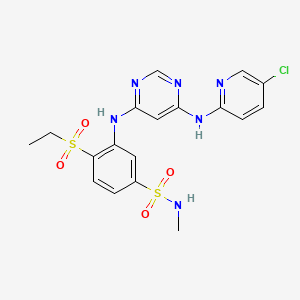

3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDGERSSZUMLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK854: A Deep Dive into the Mechanism of Action of a Potent TNNI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK854 is a potent and selective small-molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific serine/threonine kinase implicated in the pathophysiology of cardiac diseases, particularly ischemia/reperfusion (I/R) injury. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data. Key findings indicate that this compound exerts its cardioprotective effects by inhibiting TNNI3K, leading to a downstream reduction in p38 mitogen-activated protein kinase (MAPK) activation and mitochondrial reactive oxygen species (mROS) production. This ultimately mitigates myocardial damage and preserves cardiac function in the context of ischemic events. The data presented herein underscore the potential of TNNI3K inhibition as a targeted therapeutic strategy for acute coronary syndromes.

Introduction to TNNI3K

Troponin I-Interacting Kinase (TNNI3K) is a member of the tyrosine-like kinase family and is predominantly expressed in cardiomyocytes[1]. Its cardiac-specific expression makes it an attractive therapeutic target, as inhibition is less likely to cause off-target effects in other organs[2]. TNNI3K plays a crucial role in cellular signaling pathways that regulate heart muscle function and has been identified as a key mediator of cardiac stress responses[1][3]. Preclinical studies have demonstrated that elevated TNNI3K activity is associated with increased infarct size and adverse cardiac remodeling following I/R injury[2][4].

This compound: A Potent and Selective TNNI3K Inhibitor

This compound is a small-molecule inhibitor designed to target the active site of TNNI3K[5]. It has demonstrated high potency and selectivity in both biochemical and cellular assays.

Potency and Selectivity

This compound exhibits potent inhibition of TNNI3K with a favorable selectivity profile against a broad range of other kinases.

| Parameter | Value | Reference |

| TNNI3K IC50 (biochemical) | <10 nM | [4] |

| TNNI3K IC50 (cellular assay) | 8 nM | [4] |

| Selectivity against B-Raf | >25-fold | [4] |

| Selectivity against EGFR | IC50 > 25 µM | [4] |

| Broad Kinase Panel Selectivity | >100-fold selectivity over 96% of 294 kinases tested | [4] |

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound possesses good drug-like properties, supporting its use in in vivo preclinical models.

| Parameter | Value | Reference |

| Clearance (Cl) | 14 mL/min/kg | [4] |

| Volume of Distribution (Vdss) | 1.9 L/kg | [4] |

| Half-life (t1/2) | 2.3 h | [4] |

| Oral Bioavailability (F) | 48% | [4] |

Mechanism of Action: The TNNI3K-p38-mROS Signaling Axis

The cardioprotective effects of this compound are mediated through its inhibition of the TNNI3K signaling cascade, which plays a pivotal role in the cellular response to I/R injury.

TNNI3K-Mediated Signaling Pathway

In response to cardiac stress, such as ischemia and reperfusion, TNNI3K is activated. This activation initiates a downstream signaling cascade that involves the phosphorylation and activation of p38 MAPK[2][6]. Activated p38 MAPK, in turn, contributes to mitochondrial dysfunction, leading to an overproduction of mitochondrial reactive oxygen species (mROS)[3][7][8]. This surge in mROS exacerbates cellular damage, promotes cardiomyocyte apoptosis, and ultimately contributes to larger infarct sizes and adverse ventricular remodeling[2].

Caption: TNNI3K Signaling Pathway in Cardiac Ischemia/Reperfusion Injury.

In Vivo Efficacy of this compound

Preclinical studies in a mouse model of myocardial I/R injury have demonstrated the in vivo efficacy of this compound. Administration of this compound at the time of reperfusion led to significant cardioprotection.

| Endpoint | Result with this compound Treatment | Reference |

| Infarct Size | Significantly reduced compared to vehicle control | [4][5] |

| Superoxide Production | Blunted in the ischemic left ventricle | [5] |

| p38 Phosphorylation | Significantly reduced in the ischemic left ventricle | [5] |

| Long-term Cardiac Function (6 weeks post-I/R) | Improved LV function, smaller LV end-diastolic and -systolic dimensions | [4] |

| Markers of Heart Failure (6 weeks post-I/R) | Reduced plasma pro-ANP levels, smaller cardiomyocyte area, and less cardiac fibrosis | [4] |

Experimental Protocols

The following is a representative protocol for inducing myocardial ischemia/reperfusion injury in mice to evaluate the efficacy of cardioprotective agents like this compound.

Murine Model of Myocardial Ischemia/Reperfusion

Objective: To induce a transient and reversible occlusion of the left anterior descending (LAD) coronary artery in mice to model myocardial ischemia followed by reperfusion.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Isoflurane anesthesia system

-

Small animal ventilator

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors, needle holders)

-

7-0 or 8-0 silk or prolene suture

-

Small plastic tube for snare

-

Electrocardiogram (ECG) monitoring system

-

Warming pad

Procedure:

-

Anesthesia and Ventilation: Anesthetize the mouse with 2-2.5% isoflurane. Once anesthetized, intubate the mouse endotracheally and connect it to a small animal ventilator. Maintain anesthesia with 1.5-2% isoflurane.

-

Surgical Preparation: Place the mouse in a supine position on a warming pad to maintain body temperature. Shave the chest area and sterilize the surgical site with an appropriate antiseptic solution.

-

Thoracotomy: Make a left lateral thoracotomy in the fourth intercostal space to expose the heart. Carefully retract the ribs to visualize the pericardium.

-

LAD Ligation: Gently rupture the pericardial sac to expose the LAD. Pass a 7-0 or 8-0 suture under the LAD, approximately 2-3 mm from its origin. Thread both ends of the suture through a small piece of plastic tubing to create a snare.

-

Ischemia: Induce ischemia by tightening the snare to occlude the LAD. Successful occlusion is confirmed by the visible paling of the anterior ventricular wall and changes in the ECG (e.g., ST-segment elevation)[9][10]. The duration of ischemia is typically 30-45 minutes.

-

Reperfusion: After the ischemic period, release the snare to allow blood flow to resume. Reperfusion is confirmed by the return of color to the myocardium.

-

Drug Administration: Administer this compound (e.g., 2.75 mg/kg) or vehicle control via intraperitoneal injection at the onset of reperfusion[5].

-

Closure and Recovery: Close the chest wall and skin in layers. Allow the mouse to recover from anesthesia on a warming pad. Provide appropriate post-operative analgesia.

-

Endpoint Analysis: At predetermined time points (e.g., 24 hours for infarct size, or longer for chronic remodeling studies), euthanize the mice and harvest the hearts for analysis (e.g., TTC staining for infarct size, Western blotting for protein phosphorylation, histological analysis for fibrosis).

Caption: Experimental Workflow for In Vivo Ischemia/Reperfusion Studies.

Conclusion

This compound is a potent and selective TNNI3K inhibitor with a clear mechanism of action involving the attenuation of the p38 MAPK-mROS signaling axis. Preclinical data strongly support its cardioprotective effects in the setting of ischemia/reperfusion injury, leading to reduced myocardial damage and preserved cardiac function. The cardiac-specific expression of TNNI3K positions this compound as a promising therapeutic candidate with a potentially favorable safety profile. Further investigation into the clinical translation of TNNI3K inhibition for the treatment of acute coronary syndromes is warranted.

References

- 1. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]

- 2. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial ROS initiate phosphorylation of p38 MAP kinase during hypoxia in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jove.com [jove.com]

In-Depth Technical Guide: Discovery and Synthesis of GSK854, a Potent TNNI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK854 is a potent and selective small-molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiomyocyte-specific kinase implicated in cardiac disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the mechanism of action, key experimental protocols, and quantitative data, offering valuable insights for researchers in cardiology and drug development.

Discovery and Rationale

This compound was identified through a targeted drug discovery program aimed at developing inhibitors of TNNI3K. Upregulation of TNNI3K has been associated with adverse cardiac remodeling and injury, particularly in the context of ischemia/reperfusion (I/R) injury. The rationale for developing a TNNI3K inhibitor is based on the hypothesis that blocking its kinase activity could protect cardiomyocytes from ischemic stress, reduce infarct size, and mitigate the progression to heart failure. The discovery and synthesis of this compound are described in patent WO 2011/088027 A1.

Synthesis of this compound

This compound, with the IUPAC name 3-((6-((5-chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzamide, is a complex molecule requiring a multi-step synthetic route. While the full, detailed synthesis protocol is outlined in the aforementioned patent, the general approach involves the sequential construction of the substituted pyrimidine core followed by amide bond formation.

A representative synthetic scheme would typically involve the coupling of a di-substituted pyrimidine with a substituted aniline, followed by functional group manipulation and final amidation to yield this compound. The synthesis requires careful control of reaction conditions to ensure regioselectivity and achieve a high yield of the final product.

Mechanism of Action

This compound exerts its cardioprotective effects by directly inhibiting the kinase activity of TNNI3K. TNNI3K is a member of the MAP3K superfamily and has been shown to be a key upstream activator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in cardiomyocytes.

Signaling Pathway

Under ischemic stress, TNNI3K is activated, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, contributes to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, cardiomyocyte apoptosis and necrosis. This compound, by inhibiting TNNI3K, effectively blocks this deleterious signaling cascade.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Target | TNNI3K | [1][2] |

| IC50 (TNNI3K) | < 10 nM | [1][2] |

| Cellular Assay IC50 | 8 nM | [1][2] |

| Selectivity (vs. B-Raf) | >25-fold | [1][2] |

| Selectivity (vs. EGFR) | > 25 µM | [1][2] |

| Broad Kinase Selectivity | >100-fold over 96% of kinases tested | [1][2] |

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Clearance (Cl) | Volume of Distribution (Vdss) | Half-life (t1/2) | Bioavailability (F) | Reference |

| Pharmacokinetics | Rat | 14 mL/min/kg | 1.9 L/kg | 2.3 h | 48% | [1][2] |

Table 2: Pharmacokinetic Profile of this compound in Rats

Experimental Protocols

In Vivo Ischemia/Reperfusion (I/R) Injury Model

Objective: To evaluate the cardioprotective effect of this compound in a mouse model of myocardial infarction.

Methodology:

-

Animal Model: Adult male C57BL/6 mice are used.

-

Anesthesia: Mice are anesthetized with isoflurane (2-2.5%).

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for 30-45 minutes to induce ischemia.

-

Reperfusion: The ligature is released to allow for reperfusion of the myocardium.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 2.75 mg/kg at the onset of reperfusion.

-

Outcome Assessment:

-

Infarct Size Measurement: After 24 hours of reperfusion, the heart is excised, and the area at risk and infarct size are determined by Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.

-

Cardiac Function: Echocardiography is performed at baseline and at various time points post-I/R to assess parameters such as ejection fraction (EF) and fractional shortening (FS).

-

Fibrosis: Histological analysis using Masson's trichrome or Picrosirius red staining is performed on cardiac sections to quantify fibrosis.

-

In Vitro TNNI3K Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNNI3K.

Methodology:

-

Reagents: Recombinant human TNNI3K, appropriate substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods), kinase assay buffer, and this compound at various concentrations.

-

Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by TNNI3K. The inhibitory effect of this compound is quantified by the reduction in substrate phosphorylation.

-

Procedure: a. A reaction mixture is prepared containing TNNI3K, substrate, and kinase buffer. b. this compound is added to the reaction mixture at a range of concentrations. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity (for [γ-³²P]ATP) or by using a phosphospecific antibody in an ELISA-based format.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Western Blot for Phospho-p38 MAPK

Objective: To assess the effect of this compound on TNNI3K-mediated p38 MAPK phosphorylation in cardiomyocytes.

Methodology:

-

Cell Culture and Treatment: Cardiomyocytes (e.g., neonatal rat ventricular myocytes or a relevant cell line) are cultured and subjected to simulated ischemia/reperfusion (e.g., by hypoxia and reoxygenation) in the presence or absence of this compound.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38). c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total p38 MAPK or a housekeeping protein like GAPDH.

-

Densitometry: The band intensities are quantified using image analysis software, and the ratio of phospho-p38 to total p38 is calculated.

Conclusion

This compound is a promising preclinical candidate for the treatment of cardiac ischemia/reperfusion injury. Its high potency and selectivity for TNNI3K, coupled with its demonstrated efficacy in reducing infarct size and preserving cardiac function in animal models, underscore its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of TNNI3K inhibitors as a novel therapeutic strategy for cardiovascular diseases.

References

TNNI3K signaling pathway in cardiomyocytes

An In-depth Technical Guide on the TNNI3K Signaling Pathway in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troponin I interacting kinase (TNNI3K) is a cardiac-specific serine/threonine and tyrosine kinase that has emerged as a critical regulator of cardiomyocyte biology and a promising therapeutic target for various cardiovascular diseases.[1][2][3] Encoded by the TNNI3K gene, this kinase is predominantly expressed in cardiomyocytes and plays a pivotal role in signaling pathways that govern cardiac hypertrophy, responses to ischemic injury, and cardiac conduction.[1][3][4] This technical guide provides a comprehensive overview of the TNNI3K signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathway

TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[5] Its signaling cascade in cardiomyocytes involves a complex interplay of upstream regulators, the kinase itself, and downstream effectors that ultimately influence cellular function and pathology.

Upstream Regulation

While the upstream regulation of TNNI3K is not yet fully elucidated, some factors have been identified. The transcription factor Mef2c has been shown to be a critical regulator of Tnni3k expression in mice.[1] Furthermore, TNNI3K expression is dynamically regulated in response to cardiac stress. For instance, in a rat model of cardiac hypertrophy induced by transverse aortic constriction (TAC), myocardial TNNI3K expression was significantly increased.[3][6]

Downstream Effectors and Cellular Processes

TNNI3K exerts its effects through the phosphorylation of downstream targets, influencing a range of cellular processes from contractility to cell survival.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: A major downstream effector of TNNI3K is the p38 MAPK pathway.[4][7] TNNI3K activation leads to the phosphorylation and activation of p38 MAPK, which in turn mediates cellular responses to stress.[4][7] This TNNI3K-p38 axis is particularly crucial in the context of ischemia/reperfusion (I/R) injury, where it promotes oxidative stress, mitochondrial dysfunction, and cardiomyocyte death.[4][7]

-

Cardiac Troponin I (cTnI): As its name suggests, TNNI3K directly interacts with and phosphorylates cardiac troponin I (cTnI).[3][6][8] Specifically, TNNI3K has been shown to induce phosphorylation of cTnI at Serine 22 and 23.[3][6][9] This post-translational modification is critical for modulating myofilament calcium sensitivity and, consequently, cardiac contractility.[7]

-

Mitochondrial Function and Oxidative Stress: TNNI3K signaling is intricately linked to mitochondrial function. Overexpression or activation of TNNI3K leads to increased mitochondrial reactive oxygen species (mROS) production, impaired mitochondrial membrane potential, and altered calcium handling.[4][7] This mitochondrial dysfunction contributes significantly to cardiomyocyte injury, particularly during I/R.[4]

-

Cardiac Hypertrophy: TNNI3K is a key player in cardiac hypertrophy, the enlargement of cardiomyocytes in response to stress.[1][2][6] Overexpression of TNNI3K in mice can induce a concentric hypertrophic phenotype with enhanced cardiac function, suggesting a role in physiological hypertrophy.[3][6] However, in pathological contexts such as pressure overload, increased TNNI3K activity can exacerbate adverse remodeling.[4]

-

Cardiac Conduction and Arrhythmias: Human genetic variants in TNNI3K have been associated with supraventricular arrhythmias, conduction disease, and cardiomyopathy, highlighting its importance in maintaining normal heart rhythm.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on TNNI3K signaling in cardiomyocytes.

| Condition | Parameter Measured | Organism/Model | Fold Change/Effect | Reference |

| Transverse Aortic Constriction (TAC) | Myocardial TNNI3K mRNA expression | Rat | 1.62-fold increase | [3] |

| TNNI3K Overexpression | Heart weight to body weight ratio | Mouse | 1.31-fold increase | [3] |

| Ischemia/Reperfusion (I/R) | p38 MAPK phosphorylation | Mouse (Tg-TNNI3K) | Significantly increased | [4] |

| TNNI3K Overexpression | cTnI phosphorylation (Ser22/23) | Mouse | Increased | [6][9] |

| TNNI3K Knockout (post-I/R) | Infarct size | Mouse | Significantly smaller | [4] |

| TNNI3K Knockout (post-I/R) | Plasma cTnI levels | Mouse | Markedly reduced | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of TNNI3K signaling are provided below.

Co-Immunoprecipitation (Co-IP) for TNNI3K-Protein Interaction

This protocol is a standard method to verify the interaction between TNNI3K and its putative binding partners, such as cTnI, in a cellular context.

Materials:

-

Cell lysate containing overexpressed tagged-TNNI3K and the protein of interest.

-

IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease and phosphatase inhibitors).

-

Antibody against the tag on TNNI3K (e.g., anti-FLAG, anti-Myc) or against TNNI3K itself.

-

Protein A/G magnetic beads or agarose beads.

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Western blot apparatus and reagents.

Procedure:

-

Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold IP Lysis/Wash Buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-FLAG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Bead Binding: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold IP Lysis/Wash Buffer.[11]

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute the protein complexes.

-

Western Blotting: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against TNNI3K and the suspected interacting protein.

In Vitro Kinase Assay for TNNI3K Activity

This assay is used to determine the kinase activity of TNNI3K and its ability to phosphorylate a substrate, such as cTnI.

Materials:

-

Recombinant purified TNNI3K (wild-type and kinase-dead mutant as a control).

-

Recombinant purified substrate protein (e.g., cTnI).

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

ATP (including radiolabeled [γ-32P]ATP for autoradiography or non-radiolabeled ATP for antibody-based detection).

-

SDS-PAGE apparatus and reagents.

-

Phosphorimager or antibodies specific for the phosphorylated form of the substrate.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, the substrate protein, and recombinant TNNI3K.

-

Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 100-200 µM. If using radiolabeled ATP, add a small amount of [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Terminate Reaction: Stop the reaction by adding 2X SDS-PAGE sample buffer.

-

Analysis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Detection:

-

Radiolabeled: Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of 32P into the substrate.

-

Non-radiolabeled: Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate.

-

Gene Expression Analysis by Northern Blot

This protocol allows for the quantification of TNNI3K mRNA levels in cardiac tissue.[6][9]

Materials:

-

Total RNA isolated from cardiac tissue.

-

Formaldehyde-agarose gel electrophoresis system.

-

Hybond N+ membrane.

-

DNA probe specific for TNNI3K cDNA.

-

Random Primer DNA Labeling Kit and [α-32P]dCTP.

-

Hybridization buffer.

-

X-ray film or phosphorimager.

Procedure:

-

RNA Electrophoresis: Separate 20 µg of total RNA on a 1% agarose gel containing 2.2 M formaldehyde.[6][9]

-

Blotting: Transfer the separated RNA to a Hybond N+ membrane by capillary action overnight.[9]

-

Probe Labeling: Label the TNNI3K cDNA probe with [α-32P]dCTP using a Random Primer DNA Labeling Kit.[6][9]

-

Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and hybridize overnight at an appropriate temperature (e.g., 42°C).

-

Washing: Wash the membrane under stringent conditions to remove unbound probe.

-

Detection: Expose the membrane to X-ray film or a phosphorimager screen to visualize the TNNI3K mRNA band. Quantify the signal using densitometry software.[6][9]

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the TNNI3K signaling pathway and a typical experimental workflow.

Caption: TNNI3K signaling cascade in cardiomyocytes.

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

TNNI3K is a multifaceted kinase that acts as a central node in cardiomyocyte signaling, impacting everything from basic contractile function to profound pathological remodeling. Its cardiac-specific expression makes it an attractive therapeutic target, as interventions are less likely to have off-target effects in other organs.[7] This guide has provided a detailed overview of the TNNI3K signaling pathway, supported by quantitative data, experimental protocols, and visual diagrams, to serve as a valuable resource for the scientific community engaged in cardiovascular research and drug discovery. Further elucidation of its upstream regulators and the full spectrum of its downstream substrates will undoubtedly pave the way for novel therapeutic strategies for heart disease.

References

- 1. mdpi.com [mdpi.com]

- 2. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]

- 3. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression Levels of the Tnni3k Gene in the Heart Are Highly Associated with Cardiac and Glucose Metabolism-Related Phenotypes and Functional Pathways [mdpi.com]

- 6. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]

- 7. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. protocols.io [protocols.io]

The Role of GSK854 in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical driver of cellular damage in a range of cardiovascular diseases, particularly in the context of ischemia/reperfusion (I/R) injury. The small molecule GSK854 has emerged as a promising therapeutic agent for mitigating this damage. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a potent and selective inhibitor of the cardiomyocyte-specific Troponin I-interacting kinase (TNNI3K). By inhibiting TNNI3K, this compound effectively reduces mitochondrial-derived superoxide generation, dampens the activation of the downstream p38 mitogen-activated protein kinase (MAPK) signaling pathway, and ultimately protects cardiac tissue from the detrimental effects of oxidative stress. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate this compound's function, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Ischemia/reperfusion (I/R) injury, a common consequence of therapeutic interventions for myocardial infarction, paradoxically leads to further cardiomyocyte death and cardiac dysfunction. A primary contributor to I/R injury is the burst of reactive oxygen species (ROS), leading to significant oxidative stress.[1] this compound is a small-molecule inhibitor that has been shown to be cardioprotective in preclinical models of I/R injury.[1] This document serves as a comprehensive resource for understanding the pivotal role of this compound in combating oxidative stress.

Mechanism of Action of this compound

This compound functions as a highly potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K), a kinase expressed specifically in cardiomyocytes.[1] TNNI3K is a key mediator of I/R injury, promoting oxidative stress and cell death.[1] The cardioprotective effects of this compound are primarily attributed to its ability to block the detrimental downstream signaling cascade initiated by TNNI3K activation during I/R.

The TNNI3K-p38 MAPK Signaling Pathway in Oxidative Stress

TNNI3K acts as an upstream activator of the p38 MAPK signaling pathway, a well-established cascade involved in cellular stress responses.[1] During ischemia/reperfusion, increased TNNI3K activity leads to the phosphorylation and activation of p38 MAPK.[1] This activation is, at least in part, triggered by an increase in mitochondrial-derived superoxide.[1] Activated p38 MAPK, in turn, contributes to cardiomyocyte apoptosis and the inflammatory response, exacerbating cardiac injury.[2]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in mitigating oxidative stress and protecting cardiac tissue has been quantified in preclinical studies. The following tables summarize the key findings from a murine model of myocardial ischemia/reperfusion injury.[1]

Table 1: Effect of this compound on Myocardial Infarct Size and Oxidative Stress

| Parameter | Vehicle Control | This compound (2.75 mg/kg) | % Change |

| Infarct Size (% of Area at Risk) | ~50% | ~30% | ↓ ~40% |

| Superoxide Production (Arbitrary Units) | ~1.8 | ~1.2 | ↓ ~33% |

| Phospho-p38 MAPK (Relative to Total p38) | ~1.0 | ~0.5 | ↓ ~50% |

Table 2: Long-Term Effects of this compound on Cardiac Function (6 weeks post-I/R)

| Parameter | Vehicle Control | This compound (100 mg/kg in chow) |

| Ejection Fraction (%) | ~40% | ~55% |

| LV End-Systolic Dimension (mm) | ~4.0 | ~3.0 |

| LV End-Diastolic Dimension (mm) | ~5.0 | ~4.5 |

| Cardiac Fibrosis (%) | ~25% | ~15% |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's role in mitigating oxidative stress.

In Vivo Murine Model of Myocardial Ischemia/Reperfusion

This protocol describes the surgical procedure to induce I/R injury in mice and the administration of this compound.[1]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Isoflurane anesthetic

-

Mechanical ventilator

-

Surgical instruments

-

7-0 silk suture

-

This compound

-

Vehicle (e.g., 20% aqueous hydroxypropyl-β-cyclodextrin + 5% DMSO)

Procedure:

-

Anesthetize the mouse with isoflurane (3% for induction, 1.5-2% for maintenance).

-

Intubate the mouse and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Ischemia is confirmed by the blanching of the anterior ventricular wall.

-

After 30 minutes of ischemia, release the ligature to allow for reperfusion.

-

Administer this compound (2.75 mg/kg) or vehicle via intraperitoneal injection immediately upon reperfusion. A second dose is administered 6 hours later.[1]

-

For long-term studies, provide chow containing this compound (100 mg/kg) ad libitum.[1]

-

Close the chest and skin and allow the animal to recover.

-

Monitor the animal and perform functional assessments (e.g., echocardiography) at desired time points.

Measurement of Mitochondrial Superoxide Production

This protocol details the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, in cardiac tissue.[1][3][4]

Materials:

-

MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

-

DMSO

-

Hank's Balanced Salt Solution (HBSS) or similar buffer

-

Isolated cardiomyocytes or heart tissue sections

-

Fluorescence microscope or flow cytometer

Procedure:

-

Preparation of MitoSOX Red working solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[4] Immediately before use, dilute the stock solution to a final working concentration of 5 µM in pre-warmed HBSS.[5]

-

Cell/Tissue Staining:

-

For isolated cardiomyocytes: Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[3][4]

-

For tissue sections: Apply the MitoSOX Red working solution to the tissue sections and incubate for 10-30 minutes at 37°C in a humidified chamber, protected from light.

-

-

Washing: Wash the cells or tissue sections twice with warm HBSS to remove excess probe.

-

Imaging and Analysis:

-

Fluorescence Microscopy: Mount the coverslips with stained cells or tissue sections on a microscope slide and image using a fluorescence microscope with appropriate filters for red fluorescence (excitation/emission maxima ≈ 510/580 nm).[3]

-

Flow Cytometry: Resuspend stained cells in HBSS and analyze using a flow cytometer equipped with a 488 nm laser for excitation and a detector for red emission (e.g., PE channel).[6]

-

-

Quantification: Measure the mean fluorescence intensity of the MitoSOX Red signal. Normalize the data to a control group.

Western Blot for Phospho-p38 MAPK

This protocol outlines the procedure for detecting the activated (phosphorylated) form of p38 MAPK in cardiac tissue lysates.[1][7]

Materials:

-

Cardiac tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies:

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cardiac tissue lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Quantification: Densitometrically quantify the band intensities for phospho-p38 and total p38. Express the results as the ratio of phospho-p38 to total p38.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-induced cardiac injury. Its targeted inhibition of the cardiomyocyte-specific kinase TNNI3K effectively disrupts a key signaling pathway that promotes mitochondrial ROS production and subsequent p38 MAPK-mediated cell death. The quantitative data from preclinical models provide strong evidence for its cardioprotective effects, both in the acute setting of ischemia/reperfusion and in the long-term prevention of adverse cardiac remodeling. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications of this compound and other TNNI3K inhibitors in the context of cardiovascular diseases driven by oxidative stress.

References

- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-p38 MAPK (Thr180, Tyr182) Monoclonal Antibody (S.417.1) (MA5-15182) [thermofisher.cn]

- 9. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to GSK854 and its Modulation of the p38 MAPK Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK854, a potent and highly selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). While not a direct inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), this compound effectively suppresses the p38 MAPK signaling cascade through its upstream action on TNNI3K. This document details the mechanism of action of this compound, its impact on the p38 MAPK pathway, quantitative data from key studies, and detailed experimental protocols. Visual diagrams are provided to illustrate signaling pathways and experimental workflows, offering a valuable resource for researchers in cardiology, inflammation, and drug discovery.

Introduction to this compound and the TNNI3K-p38 MAPK Axis

This compound is a small molecule inhibitor primarily targeting Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific kinase implicated in cardiovascular diseases.[1][2] TNNI3K is a member of the MAP kinase kinase kinase (MAP3K) family and functions as an upstream activator of the p38 MAPK signaling pathway.[3] The p38 MAPK cascade is a crucial signaling network that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines, and plays a significant role in cellular processes such as inflammation, apoptosis, and cell differentiation.[4][5]

In pathological conditions, particularly in the context of cardiac injury, TNNI3K expression and activity are often upregulated. This leads to the subsequent activation of p38 MAPK, contributing to cellular damage.[3][6] this compound, by potently and selectively inhibiting TNNI3K, prevents the downstream phosphorylation and activation of p38 MAPK, thereby mitigating its detrimental effects.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 | Selectivity Notes | Reference |

| TNNI3K | Kinase Assay | < 10 nM | >25-fold vs. B-Raf; >100-fold over 96% of 294 kinases tested.[3][7] | [3][7] |

| TNNI3K | Cellular Assay | 8 nM | High cellular potency.[7] | [7] |

| EGFR | Kinase Assay | > 25 µM | Demonstrates high selectivity against EGFR.[7] | [7] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Unit | Reference |

| Clearance (Cl) | 14 | mL/min/kg | [7] |

| Volume of Distribution (Vdss) | 1.9 | L/kg | [7] |

| Half-life (t1/2) | 2.3 | hours | [7] |

| Bioavailability (F) | 48 | % | [7] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Ischemia/Reperfusion Injury

| Treatment | Endpoint | Result | Reference |

| This compound (2.75 mg/kg, i.p.) | Infarct Size | Significantly reduced vs. vehicle control | [3] |

| This compound (2.75 mg/kg, i.p.) | p38 Phosphorylation | Significantly reduced in the ischemic left ventricle | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect on the p38 MAPK pathway indirectly. The signaling cascade is initiated by upstream stress signals that activate TNNI3K. Activated TNNI3K then phosphorylates and activates downstream kinases, leading to the phosphorylation and activation of p38 MAPK. This compound binds to the ATP-binding site of TNNI3K, inhibiting its kinase activity and thus preventing the downstream signaling events that lead to p38 MAPK activation.

Figure 1: this compound inhibits the TNNI3K-mediated activation of the p38 MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Myocardial Ischemia/Reperfusion (I/R) Model

Objective: To evaluate the cardioprotective effects of this compound in a mouse model of I/R injury.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (powder)

-

Vehicle: 20% aqueous Captisol® (or similar cyclodextrin-based solubilizer) + 5% DMSO

-

Isoflurane for anesthesia

-

Surgical instruments for thoracotomy

-

Suture for coronary artery ligation

-

Triphenyltetrazolium chloride (TTC) stain

-

Phospho-p38 MAPK and total p38 MAPK antibodies for Western blotting

Procedure:

-

Animal Preparation: Anesthetize mice with isoflurane. Intubate and ventilate the mice.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 30-45 minutes.

-

Drug Administration: Prepare the this compound dosing solution by dissolving the powder in the vehicle to a final concentration for a dose of 2.75 mg/kg.[3] Administer this compound or vehicle via intraperitoneal (i.p.) injection at the time of reperfusion.

-

Reperfusion: After the ischemic period, release the ligature to allow reperfusion.

-

Tissue Harvesting and Analysis:

-

Infarct Size Measurement: After 24 hours of reperfusion, sacrifice the mice, excise the hearts, and slice them. Stain the slices with TTC to differentiate between viable (red) and infarcted (white) tissue. Quantify the infarct size as a percentage of the area at risk.

-

Western Blotting for p38 Phosphorylation: Harvest heart tissue from the ischemic region at an earlier time point (e.g., 3 hours post-reperfusion).[3] Prepare protein lysates and perform Western blotting using antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.

-

Figure 2: Experimental workflow for the in vivo myocardial ischemia/reperfusion study.

TNNI3K In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against TNNI3K.

Materials:

-

Recombinant human TNNI3K enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at a concentration near the Km for TNNI3K)

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific TNNI3K substrate if identified)

-

This compound (in DMSO)

-

[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a microplate, combine the recombinant TNNI3K enzyme, the substrate, and the kinase buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Termination and Detection:

-

Radioactive Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Follow the manufacturer's protocol for the specific assay kit (e.g., add reagents to stop the reaction and generate a luminescent signal proportional to ADP produced).

-

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-p38 MAPK

Objective: To measure the levels of phosphorylated p38 MAPK in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit or mouse anti-total p38 MAPK.

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration using a BCA assay.

-

Electrophoresis: Denature protein samples and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., at a 1:1000 dilution) overnight at 4°C.[1]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Logical Relationship of this compound's Action

The therapeutic rationale for using this compound to target the p38 MAPK pathway is based on a clear, indirect mechanism of action. By targeting the upstream kinase TNNI3K with high specificity, this compound avoids direct interaction with p38 MAPK, which may reduce the potential for off-target effects associated with broad-spectrum p38 inhibitors.

Figure 3: Logical diagram illustrating the mechanism of this compound's therapeutic action.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that modulates the p38 MAPK pathway through the specific inhibition of the upstream kinase TNNI3K. Its high potency and selectivity make it a more targeted approach to mitigating the detrimental effects of p38 MAPK activation in diseases such as myocardial infarction. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the role of the TNNI3K-p38 MAPK axis in various pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment [mdpi.com]

- 7. researchgate.net [researchgate.net]

TNNI3K: A Cardiac-Specific Kinase as a Novel Therapeutic Target in Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Troponin I-Interacting Kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for heart failure and other cardiovascular diseases.[1][2] Unlike many other kinases that are ubiquitously expressed, the restricted expression of TNNI3K to cardiomyocytes presents a unique opportunity for targeted therapy with a potentially favorable safety profile.[2][3] Preclinical studies have demonstrated a clear role for TNNI3K in mediating key pathological processes in the heart, including ischemia/reperfusion injury, oxidative stress, and adverse cardiac remodeling.[2][3] This guide provides a comprehensive overview of the core biology of TNNI3K, its signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development efforts in this area.

TNNI3K Expression and Upregulation in Heart Failure

TNNI3K is predominantly expressed in the heart, with significantly lower levels detected in other tissues.[3] Studies have shown that TNNI3K is upregulated in the hearts of patients with ischemic cardiomyopathy, suggesting its involvement in the pathophysiology of heart failure.[3] This upregulation has been correlated with disease progression in animal models, further strengthening the rationale for targeting this kinase.[4]

Table 1: TNNI3K Expression Data

| Sample Type | Condition | Fold Change in TNNI3K Expression | Reference |

| Human Left Ventricular Myocardium | Ischemic Cardiomyopathy vs. Non-failing | Significantly Increased | [3] |

| Rat Myocardium | Transverse Aortic Constriction vs. Sham | 1.62-fold increase |

The TNNI3K Signaling Pathway in Cardiac Injury

In response to cardiac stress, such as ischemia/reperfusion, TNNI3K activates a downstream signaling cascade that contributes to cardiomyocyte death and cardiac dysfunction. A key effector in this pathway is the p38 mitogen-activated protein kinase (MAPK).[2][3] Activation of p38 by TNNI3K leads to increased production of mitochondrial reactive oxygen species (mROS), which in turn induces oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis of cardiomyocytes.[2][3]

Quantitative Data from Preclinical Studies

Animal models have been instrumental in elucidating the role of TNNI3K in heart failure. Overexpression of TNNI3K exacerbates cardiac injury, while its inhibition or genetic knockout is protective. The development of small-molecule inhibitors has provided valuable tools to probe the therapeutic potential of targeting TNNI3K.

Table 2: Effects of TNNI3K Modulation in Animal Models

| Model | Intervention | Key Finding | Quantitative Data | Reference |

| Mouse model of Ischemia/Reperfusion | TNNI3K overexpression | Increased infarct size | - | [2] |

| Mouse model of Ischemia/Reperfusion | TNNI3K knockout | Reduced infarct size | - | [3] |

| Mouse model of Pressure Overload | TNNI3K overexpression | Accelerated progression to heart failure | - | [4] |

| Mouse model of Ischemia/Reperfusion | GSK329 (TNNI3K inhibitor) treatment | Reduced infarct size | - | [3] |

| Mouse model of Ischemia/Reperfusion | GSK854 (TNNI3K inhibitor) treatment | Improved LV function | Smaller LV end-diastolic and -systolic dimensions after 4 weeks | [5] |

| Calsequestrin transgenic mouse model of cardiomyopathy | TNNI3K overexpression | Severely impaired systolic function and reduced survival | - | [4] |

Table 3: Potency of Small-Molecule TNNI3K Inhibitors

| Inhibitor | IC50 (nM) | Kinase Selectivity | Reference |

| GSK329 | 10 | Moderately selective | [3][5] |

| This compound | <10 | Highly selective | [3][5] |

| GSK114 | - | 40-fold for TNNI3K over B-Raf | [6] |

| Compound 47 (GSK329) | - | 40-fold vs VEGFR2, 80-fold vs p38α, >200-fold vs B-Raf | [7] |

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for advancing research. Below are summaries of key methodologies used in TNNI3K research.

Generation of TNNI3K Transgenic Mice

-

Objective: To study the in vivo effects of TNNI3K overexpression.

-

Method: A human wild-type TNNI3K cDNA is subcloned into a vector containing the murine α-myosin heavy chain (α-MHC) promoter to drive cardiac-specific expression.[8] The construct also includes a human growth hormone polyadenylation sequence.[8] The resulting transgene is microinjected into the pronuclei of fertilized mouse eggs, which are then implanted into pseudopregnant female mice.[8] Offspring are screened for the presence of the transgene by PCR analysis of tail DNA.

Mouse Model of Ischemia/Reperfusion (I/R) Injury

-

Objective: To mimic the effects of a heart attack and subsequent reperfusion therapy.

-

Method: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30-45 minutes) to induce ischemia.[3] The ligature is then removed to allow for reperfusion.[3] At the end of the reperfusion period, the heart is excised, and the area at risk and infarct size are determined, often using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[3]

In Vitro Kinase Autophosphorylation Assay

-

Objective: To assess the kinase activity of TNNI3K variants.

-

Method: Wild-type or mutant TNNI3K protein is expressed and purified. The kinase reaction is initiated by adding ATP (often radiolabeled with ³²P) to the purified kinase in a suitable reaction buffer. The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The proteins are then separated by SDS-PAGE, and the incorporation of the radiolabeled phosphate into TNNI3K is detected by autoradiography.[9]

Conclusion and Future Directions

TNNI3K stands out as a compelling, cardiac-specific target for the treatment of heart failure. Its well-defined role in pathological cardiac signaling, coupled with the development of potent and selective inhibitors, provides a solid foundation for its clinical translation. Future research should focus on further delineating the downstream substrates of TNNI3K, understanding its role in different forms of cardiomyopathy, and advancing the development of TNNI3K inhibitors toward clinical trials. The cardiac-specific nature of TNNI3K offers the exciting prospect of a targeted therapy that could minimize the off-target effects often associated with kinase inhibitors used in other therapeutic areas.

References

- 1. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]

- 2. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tnni3k Modifies Disease Progression in Murine Models of Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]

- 9. ahajournals.org [ahajournals.org]

Preclinical Development of TNNI3K Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for a range of cardiovascular diseases. Preclinical research has demonstrated a critical role for TNNI3K in mediating cardiac injury and adverse remodeling in response to ischemic events and other pathological stresses. This technical guide provides a comprehensive overview of the preclinical research on TNNI3K inhibitors, detailing their mechanism of action, summarizing key in vitro and in vivo data, and providing detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance TNNI3K inhibitors toward clinical application.

TNNI3K: A Cardiac-Specific Kinase in Disease

TNNI3K is predominantly expressed in cardiomyocytes and has been implicated in the pathogenesis of several cardiovascular conditions, including ischemia/reperfusion (I/R) injury, cardiac hypertrophy, and heart failure.[1] Upregulation of TNNI3K expression and activity is observed in failing human hearts, suggesting its involvement in disease progression.[1]

The detrimental effects of TNNI3K are mediated, at least in part, through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the subsequent increase in mitochondrial reactive oxygen species (mROS) production.[1] This cascade of events leads to cardiomyocyte apoptosis, inflammation, and adverse remodeling of the heart. Given its cardiac-specific expression, TNNI3K represents an attractive drug target, as its inhibition is anticipated to have minimal off-target effects in other organs.

TNNI3K Signaling Pathway

The current understanding of the TNNI3K signaling pathway in the context of cardiac injury is depicted below. Upon activation by upstream signals, TNNI3K phosphorylates and activates downstream effectors, including p38 MAPK. Activated p38 MAPK, in turn, promotes the generation of mROS, leading to mitochondrial dysfunction and cell death.

References

GSK854: A Potent TNNI3K Inhibitor for Advanced Cardiac Disease Modeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK854 is a potent and selective small-molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific kinase implicated in the pathophysiology of various cardiovascular diseases. This technical guide provides a comprehensive overview of this compound as a valuable tool for in vitro and in vivo modeling of cardiac disease, with a focus on its application in studying ischemia/reperfusion injury and cardiac remodeling. The information presented herein is intended to equip researchers with the necessary data and protocols to effectively utilize this compound in their investigations.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of TNNI3K. TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is predominantly expressed in cardiomyocytes. Under pathological stress conditions such as ischemia/reperfusion, TNNI3K becomes activated and initiates a signaling cascade that involves the phosphorylation and activation of downstream targets, including p38 mitogen-activated protein kinase (MAPK). This pathway ultimately leads to increased production of mitochondrial reactive oxygen species (ROS), contributing to cardiomyocyte apoptosis, inflammation, and adverse cardiac remodeling. By inhibiting TNNI3K, this compound effectively blocks this detrimental signaling cascade, thereby conferring cardioprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound in preclinical models of cardiac disease.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| TNNI3K IC50 | < 10 nM | Enzymatic Assay | [1][2] |

| Cellular IC50 | 8 nM | TNNI3K Cellular Assay | [3] |

| Kinase Selectivity | >100-fold selectivity over 96% of 294 kinases tested | Kinase Panel Screen | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury

| Parameter | Vehicle Control | This compound Treatment | % Change | p-value | Reference |

| Infarct Size (% of Area at Risk) | ~45% | ~25% | ↓ ~44% | < 0.05 | [4] |

| Ejection Fraction (%, 4 weeks post-I/R) | ~35% | ~50% | ↑ ~43% | < 0.05 | [4] |

| LV End-Diastolic Dimension (mm, 4 weeks post-I/R) | ~5.0 mm | ~4.2 mm | ↓ ~16% | < 0.05 | [4] |

| LV End-Systolic Dimension (mm, 4 weeks post-I/R) | ~4.0 mm | ~3.0 mm | ↓ ~25% | < 0.05 | [4] |

| Plasma pro-ANP Levels (6 weeks post-I/R) | - | Markedly Decreased | - | < 0.05 | [4] |

LV: Left Ventricular; pro-ANP: Atrial Natriuretic Peptide precursor.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vivo Myocardial Ischemia/Reperfusion (I/R) Model in Mice

This protocol describes the surgical procedure to induce myocardial ischemia followed by reperfusion in mice and subsequent treatment with this compound.[5][6][7][8]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Isoflurane anesthesia system

-

Small animal ventilator

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors, needle holders)

-

8-0 silk suture

-

PE-50 tubing

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Echocardiography system

Procedure:

-

Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).

-

Intubate the mouse and connect it to a small animal ventilator.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture passed under the artery. A small piece of PE-50 tubing can be placed between the suture and the artery to minimize vascular damage.

-

Induce ischemia for a period of 30-45 minutes. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

-

After the ischemic period, remove the ligature to allow for reperfusion.

-

Administer this compound (e.g., 2.75 mg/kg) or vehicle via intraperitoneal (i.p.) injection at the onset of reperfusion.

-

For chronic studies, this compound can be administered in the chow (e.g., 100 mg/kg).

-

Close the chest cavity and allow the mouse to recover.

-

Cardiac function can be assessed at various time points post-I/R using echocardiography to measure ejection fraction, and left ventricular dimensions.

-

At the end of the study, hearts can be harvested for histological analysis (e.g., TTC staining for infarct size) and biochemical assays.

In Vitro Hypoxia/Reoxygenation (H/R) Model in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol details the isolation and culture of NRVMs and the subsequent induction of hypoxia/reoxygenation to model ischemic injury at a cellular level.[1][2][3][9][10][11][12][13][14][15]

Materials:

-

1-3 day old Sprague-Dawley rat pups

-

Collagenase type II and pancreatin

-

DMEM/F12 medium

-

Fetal bovine serum (FBS) and horse serum

-

Percoll gradient solutions

-

This compound in DMSO

-

Hypoxia chamber (1% O2, 5% CO2, 94% N2)

-

Reagents for viability assays (e.g., LDH assay kit) and ROS measurement (e.g., Dihydroethidium)

Procedure:

-

NRVM Isolation:

-

Euthanize neonatal rat pups and excise the hearts.

-

Mince the ventricular tissue and digest with a solution of collagenase and pancreatin.

-

Pool the dissociated cells and purify the cardiomyocytes from fibroblasts using a Percoll density gradient.

-

Plate the NRVMs on fibronectin-coated culture dishes.

-

-

Hypoxia/Reoxygenation:

-

Culture NRVMs for 48-72 hours to allow for attachment and spontaneous beating.

-

Induce hypoxia by placing the cells in a hypoxia chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a duration of 4-6 hours.

-

Initiate reoxygenation by returning the cells to a normoxic incubator (21% O2, 5% CO2).

-

Treat the cells with this compound or vehicle at the onset of reoxygenation.

-

-

Endpoint Analysis:

-

Assess cell viability using an LDH release assay.

-

Measure reactive oxygen species (ROS) production using dihydroethidium (DHE) staining and fluorescence microscopy.

-

Analyze mitochondrial membrane potential using JC-1 staining.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the TNNI3K signaling pathway.

Experimental Workflow: In Vivo Ischemia/Reperfusion Model

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

- 8. kup.at [kup.at]

- 9. 2.2. Neonatal Rat Cardiomyocyte (NRCM) Isolation and Culture [bio-protocol.org]

- 10. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. In Vitro cardiac myocytes hypoxia and reoxygenation injury model [bio-protocol.org]

- 13. JCI - Hypoxia-activated apoptosis of cardiac myocytes requires reoxygenation or a pH shift and is independent of p53 [jci.org]

- 14. Sevoflurane preconditioning attenuates hypoxia/reoxygenation injury of H9c2 cardiomyocytes by activation of the HIF-1/PDK-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypoxia and re-oxygenation effects on human cardiomyocytes cultured on polycaprolactone and polyurethane nanofibrous mats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GSK854 in Mice

These application notes provide detailed protocols for the in vivo administration of GSK854, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), to mice.[1][2][3] The protocols are intended for researchers, scientists, and drug development professionals working on preclinical cardiovascular studies.

Data Presentation

The following tables summarize the quantitative data related to the administration and effects of this compound in murine models.

Table 1: this compound Administration Protocols in Mice

| Administration Route | Dosage | Vehicle/Formulation | Study Context |

| Intraperitoneal (IP) | 2.75 mg/kg | 20% aqueous hydroxypropyl-β-cyclodextrin + 5% DMSO | Acute ischemia/reperfusion (I/R) injury[4] |

| Oral (in chow) | 100 mg/kg | Mixed with powdered chow (PicoLab Rodent Diet 20) | Long-term post-myocardial infarction (MI) remodeling[4] |

Table 2: Pharmacodynamic Effects of this compound in a Mouse Model of Myocardial Ischemia/Reperfusion

| Parameter | Treatment Protocol | Outcome |

| Infarct Size | 2.75 mg/kg IP at reperfusion | Significantly reduced vs. vehicle[4] |

| Superoxide Production | 2.75 mg/kg IP at reperfusion | Blunted in the ischemic left ventricle[4] |

| p38 MAPK Phosphorylation | 2.75 mg/kg IP at reperfusion | Significantly reduced in the ischemic left ventricle[4] |

| Left Ventricular Ejection Fraction | 2.75 mg/kg IP at reperfusion and 6h post, then 100 mg/kg in chow for 6 weeks | Significantly improved at 2 and 4 weeks post-MI[4] |

| Left Ventricular End-Systolic Dimension | 2.75 mg/kg IP at reperfusion and 6h post, then 100 mg/kg in chow for 6 weeks | Smaller at 4 weeks post-MI vs. vehicle[4] |

Table 3: Pharmacokinetic and In Vitro Potency of this compound

| Parameter | Value | Species/System |

| IC50 (TNNI3K) | < 10 nM | In vitro kinase assay[2][5][6] |

| Cellular IC50 | 8 nM | TNNI3K cellular assay[5][6] |

| Clearance (Cl) | 14 mL/min/kg | Rat[5][6] |

| Volume of Distribution (Vdss) | 1.9 L/kg | Rat[5][6] |

| Half-life (t1/2) | 2.3 h | Rat[5][6] |

| Oral Bioavailability (F) | 48% | Rat[5][6] |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound

This protocol is suitable for acute studies, such as modeling therapeutic intervention at the time of myocardial reperfusion.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

20% (w/v) aqueous solution of hydroxypropyl-β-cyclodextrin (e.g., Cavitron)

-

Sterile, pyrogen-free saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Insulin syringes with 28-30G needles

Procedure:

-

Preparation of Vehicle: Prepare a fresh solution of 20% aqueous hydroxypropyl-β-cyclodextrin and 5% DMSO. For example, to make 1 mL of vehicle, mix 200 µL of a 100% hydroxypropyl-β-cyclodextrin stock (or dissolve 200 mg in water), 50 µL of DMSO, and adjust the final volume to 1 mL with sterile water.

-

Preparation of this compound Solution:

-

Weigh the required amount of this compound powder based on the number of mice and the target dose of 2.75 mg/kg.

-

Dissolve the this compound powder in the vehicle to achieve the desired final concentration for injection. The injection volume should be appropriate for mice, typically 5-10 mL/kg. For a 25g mouse receiving a 2.75 mg/kg dose in a 10 mL/kg volume, the concentration would be 0.275 mg/mL.

-

Ensure the powder is completely dissolved. Vortex if necessary.

-

-

Administration:

-

Gently restrain the mouse.

-

Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid hitting the bladder or cecum.

-

Protocol 2: Oral Administration of this compound in Chow

This protocol is designed for chronic studies requiring sustained drug delivery.

Materials:

-

This compound powder

-

Powdered rodent chow (e.g., PicoLab Rodent Diet 20)

-

Mortar and pestle

-

Plastic bag

-

Rotator

Procedure:

-

Calculation of Drug Amount: Determine the total amount of medicated chow needed for the study duration and the number of animals. Calculate the total amount of this compound required to achieve a concentration of 100 mg per kg of chow.

-

Preparation of Medicated Chow:

-

Take a small portion of the powdered chow and mix it with the calculated amount of this compound powder in a mortar and pestle.[4]

-

Triturate the mixture thoroughly to ensure even distribution.

-

Transfer this pre-mix to a plastic bag containing the rest of the powdered chow.[4]

-

Seal the bag and place it on a rotator for at least 15 minutes to ensure homogeneity.[4]

-

-

Administration:

-

Provide the medicated chow to the mice ad libitum in their home cages.[4]

-

Ensure a consistent supply and monitor food consumption to estimate the daily dose received by the animals.

-

Mandatory Visualization

Caption: Workflow of this compound administration in a mouse model of myocardial ischemia/reperfusion.

Caption: Simplified signaling pathway showing this compound inhibition of TNNI3K and downstream effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. biocat.com [biocat.com]

- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound | inhibitor/agonist | CAS 1316059-00-3 | Buy this compound from Supplier InvivoChem [invivochem.com]